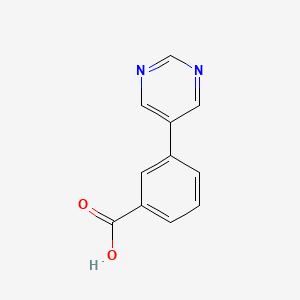
3-嘧啶-5-基苯甲酸
描述
The compound of interest, 3-Pyrimidin-5-yl-benzoic acid, is a pyrimidine derivative that is a key molecular fragment in various chemical syntheses. It is particularly important in the pharmaceutical industry, as it is a part of the structure of certain drugs, such as orexin Filorexant (MK-6096), which is related to sleep-wake regulation .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of pyrimidine rings . Another method reported is the one-pot synthesis of heterocyclic compounds, which includes the formation of pyrimidine derivatives . Additionally, a synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a closely related compound, utilizes the Negishi cross-coupling method with 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a pyrimidine derivative was determined using FT-IR, NMR, and single-crystal X-ray diffraction methods. The molecular geometry was optimized using density functional theory (DFT) . Another study provided insights into the crystal structure and DFT studies of a pyrimidine compound, which included an analysis of the molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 2-amidinobenzoic acid with chromones leads to the formation of pyrimidine rings and further cyclization into benzo-fused pyrimidine derivatives . In another case, the synthesis of a thiazolopyrimidine derivative involved the reaction with substituted aldehydes, demonstrating the versatility of pyrimidine compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be deduced from their synthesis and molecular structure. The crystallization in specific space groups and the molecular geometry obtained from X-ray structure determination provide information about the solid-state properties of these compounds . Theoretical calculations, such as DFT, can predict properties like molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of these molecules . The synthesis conditions, such as temperature and catalyst ratios, can significantly affect the yield and purity of the final pyrimidine product .
科学研究应用
抗癌药物开发
3-嘧啶-5-基苯甲酸: 已被研究用于开发抗癌药物。嘧啶部分是许多药物中的关键成分,因为它与核苷酸碱基相似,核苷酸碱基是 DNA 的构建块。 研究人员发现,嘧啶衍生物可以通过干扰 DNA 复制或修复机制来抑制癌细胞的生长 .
金属有机框架 (MOFs)
该化合物已用于金属有机框架 (MOFs) 的合成。MOFs 是由金属离子或簇与有机配体配位形成一维、二维或三维结构的化合物。它们是一种很有前途的材料,可用于气体存储、分离和催化。 3-嘧啶-5-基苯甲酸中的嘧啶基可以作为配体,与金属离子配位形成复杂的 MOF 结构 .
分子多样性研究
在分子多样性领域,3-嘧啶-5-基苯甲酸被用作合成各种杂环化合物的构建块。 它的苯甲酸部分允许进一步的功能化,使其成为创建具有潜在生物活性的各种分子的通用前体 .
化学合成
该化合物在化学合成中用作中间体,特别是在形成更复杂的分子时。 它的反应位点使其能够进行各种化学反应,例如偶联反应,这在药物和农用化学品的合成中至关重要 .
安全和危害
作用机制
Target of Action
Pyrimidine derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in cell growth and proliferation . The downstream effects of these pathway alterations can lead to the inhibition of cancer cell growth .
Result of Action
Pyrimidine derivatives are known to have anticancer activities, suggesting that they may induce cell death or inhibit cell growth .
生化分析
Biochemical Properties
3-Pyrimidin-5-yl-benzoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial in the synthesis of nucleotides. The interaction with dihydrofolate reductase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . Additionally, 3-Pyrimidin-5-yl-benzoic acid has been observed to bind with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
The effects of 3-Pyrimidin-5-yl-benzoic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Pyrimidin-5-yl-benzoic acid can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 3-Pyrimidin-5-yl-benzoic acid has been reported to affect gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Molecular Mechanism
At the molecular level, 3-Pyrimidin-5-yl-benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in nucleotide synthesis. Additionally, 3-Pyrimidin-5-yl-benzoic acid can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids contributes to its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyrimidin-5-yl-benzoic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Pyrimidin-5-yl-benzoic acid remains stable under standard laboratory conditions for extended periods . Exposure to light and extreme pH conditions can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term exposure to 3-Pyrimidin-5-yl-benzoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Pyrimidin-5-yl-benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Pyrimidin-5-yl-benzoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Pyrimidin-5-yl-benzoic acid is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the folate cycle and nucleotide metabolism . Additionally, 3-Pyrimidin-5-yl-benzoic acid can affect metabolic flux by altering the levels of key metabolites, such as dihydrofolate and tetrahydrofolate . These interactions can have downstream effects on DNA synthesis and repair, as well as cellular energy production .
Transport and Distribution
The transport and distribution of 3-Pyrimidin-5-yl-benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 3-Pyrimidin-5-yl-benzoic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its ability to cross cellular membranes and its affinity for different tissue types .
Subcellular Localization
The subcellular localization of 3-Pyrimidin-5-yl-benzoic acid is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and RNA . Additionally, 3-Pyrimidin-5-yl-benzoic acid can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, influencing its biological activity .
属性
IUPAC Name |
3-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRFVRGUHUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400506 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-74-6 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)
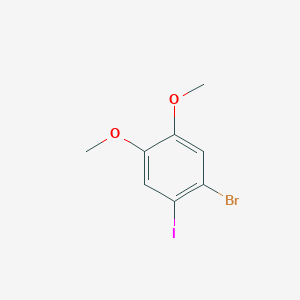
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
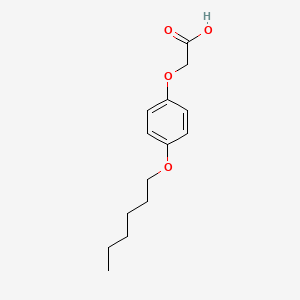


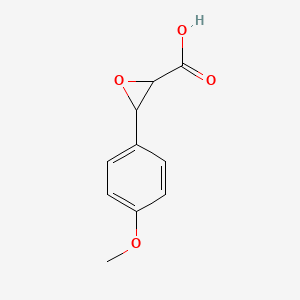
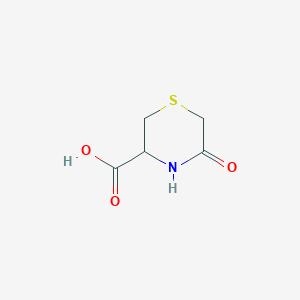

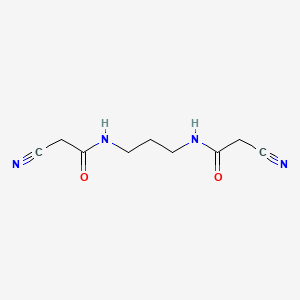

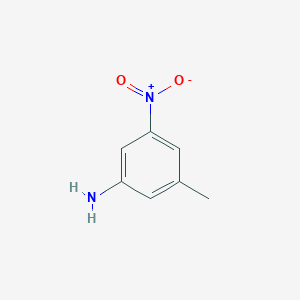
![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)